REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:17]=1)[C:7](=[NH:16])[NH:8][C:9]1[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][N:10]=1>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:17]=[C:6]([C:7]2[N:8]=[C:9]3[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][N:10]3[N:16]=2)[CH:5]=[N:4][CH:3]=1
|
Name
|
tetra acetate
|
Quantity
|
2.28 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
5-bromo-N-(5-methylpyridin-2-yl)nicotinimidamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=C(C(NC2=NC=C(C=C2)C)=N)C1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at RT
|
Type
|
CONCENTRATION
|
Details
|
It was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to afford the crude product, which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=NC1)C1=NN2C(C=CC(=C2)C)=N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |